molecular formula C20H15ClO3 B6411877 2-(4-Benzyloxyphenyl)-6-chlorobenzoic acid, 95% CAS No. 1261915-57-4

2-(4-Benzyloxyphenyl)-6-chlorobenzoic acid, 95%

Cat. No. B6411877
CAS RN: 1261915-57-4
M. Wt: 338.8 g/mol
InChI Key: AFSMNJXFHLPDEN-UHFFFAOYSA-N
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Description

2-(4-Benzyloxyphenyl)-6-chlorobenzoic acid, or 2-BPCA, is a synthetic organic compound with a wide range of applications in the scientific research and industrial fields. It is a white crystalline solid that is soluble in most organic solvents and has a melting point of 134-136°C. It has been used in several research studies due to its unique properties, including its ability to act as an antioxidant and its potential for use as a corrosion inhibitor.

Scientific Research Applications

2-BPCA has a wide range of applications in the scientific research and industrial fields. It has been used in several studies due to its unique properties, including its ability to act as an antioxidant and its potential for use as a corrosion inhibitor. 2-BPCA has also been used in studies to investigate the effects of various environmental pollutants on the human body. Additionally, it has been used in studies to investigate the effects of various drugs on the human body.

Mechanism of Action

The mechanism of action of 2-BPCA is not fully understood. However, it is believed to act as an antioxidant by scavenging free radicals, which can cause damage to cells and tissues. Additionally, it is believed to act as a corrosion inhibitor by forming a protective layer on metal surfaces.
Biochemical and Physiological Effects
2-BPCA has been found to have antioxidant and anti-inflammatory properties. It has also been found to have anti-cancer properties, as well as protective effects against DNA damage and oxidative stress. Additionally, it has been found to have an inhibitory effect on the expression of certain genes that are involved in the development of certain diseases.

Advantages and Limitations for Lab Experiments

2-BPCA has several advantages for use in lab experiments. It is a relatively inexpensive compound, and it can be synthesized in high yields using the methods described above. Additionally, it is relatively stable and has a low toxicity. However, there are some limitations to consider when using 2-BPCA in lab experiments. For example, it is not very soluble in water, and it is not very stable in the presence of light.

Future Directions

There are several potential future directions for research involving 2-BPCA. For example, further research could be conducted to investigate its potential use as a drug delivery system or as a therapeutic agent for the treatment of various diseases. Additionally, further research could be conducted to investigate its potential use as an antioxidant or a corrosion inhibitor. Additionally, further research could be conducted to investigate its potential use in the development of new materials or in the development of new technologies. Finally, further research could be conducted to investigate its potential use in the development of new methods for the synthesis of organic compounds.

Synthesis Methods

2-BPCA can be synthesized through two different methods. The first method involves the reaction of 4-benzyloxybenzaldehyde with 6-chlorobenzoic acid in the presence of an acid catalyst. This reaction produces the desired compound in high yields. The second method involves the reaction of 4-benzyloxybenzaldehyde with 6-chlorobenzoyl chloride in the presence of a base catalyst, such as sodium hydroxide or potassium carbonate. This reaction also produces the desired compound in high yields.

properties

IUPAC Name

2-chloro-6-(4-phenylmethoxyphenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClO3/c21-18-8-4-7-17(19(18)20(22)23)15-9-11-16(12-10-15)24-13-14-5-2-1-3-6-14/h1-12H,13H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFSMNJXFHLPDEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=C(C(=CC=C3)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60692268
Record name 4'-(Benzyloxy)-3-chloro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60692268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Benzyloxyphenyl)-6-chlorobenzoic acid

CAS RN

1261915-57-4
Record name 4'-(Benzyloxy)-3-chloro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60692268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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